PF-06424439 is a potent and selective small molecule inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. [, ] It was developed by Pfizer as a potential therapeutic agent for metabolic diseases, specifically type 2 diabetes and dyslipidemia. [, ] PF-06424439 belongs to the imidazopyridine class of compounds, which are known for their diverse biological activities. []
The synthesis of PF-06424439 starts with 6-chloro-3-nitro-2-aminopyridine, which serves as the precursor for the central imidazopyridine ring. [] A convergent synthetic route is employed, involving several steps including nucleophilic aromatic substitution, reduction, amide coupling, and cyclodehydration. [] The synthesis requires careful control of reaction conditions to overcome challenges such as differentiating the reactivity of C2- and C3-nitrogen substituents on the pyridine ring and achieving efficient cyclodehydration to form the imidazole ring. [] The developed synthetic route is scalable and allows for the production of kilogram quantities of PF-06424439. []
PF-06424439 contains a central imidazopyridine core decorated with specific substituents that contribute to its biological activity and selectivity. [] Notably, the pyrrolidine amide group plays a crucial role in improving the lipophilic efficiency (LipE) of the molecule. [] Furthermore, the insertion of a sp3-hybridized carbon center in the core structure enhances both the metabolic stability and minimizes off-target pharmacology. []
PF-06424439 functions by selectively inhibiting DGAT2, an enzyme responsible for catalyzing the final step in triglyceride synthesis. [, ] By inhibiting DGAT2, PF-06424439 reduces the synthesis and accumulation of triglycerides, leading to potential therapeutic benefits for metabolic disorders. [, , ]
PF-06424439 exhibits excellent ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. [] It demonstrates good oral bioavailability and a favorable pharmacokinetic profile. [] The pyrrolidine amide group and the sp3-hybridized carbon in its structure contribute significantly to its improved LipE and metabolic stability. []
The primary application of PF-06424439 explored in the provided literature is its potential as a therapeutic agent for metabolic diseases like type 2 diabetes and dyslipidemia. [, ] Studies in preclinical rodent models have shown promising results. When administered orally, PF-06424439 effectively reduced circulating and hepatic lipid levels in dyslipidemic animals. [] Furthermore, it exhibited a trend toward enhanced insulin sensitization in obese mice with diabetes. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2